molecular formula C16H22ClN3O2 B267850 N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

カタログ番号 B267850
分子量: 323.82 g/mol
InChIキー: KXMXVCXZBXXOEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as CEM-102, is a synthetic compound that belongs to the class of antimicrobial agents. It was first synthesized in 2007 by Cempra Pharmaceuticals Inc. as a potential treatment for bacterial infections.

作用機序

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to a specific site on the ribosome and prevents the formation of peptide bonds between amino acids, thus preventing the production of new proteins.
Biochemical and Physiological Effects
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have low toxicity and good bioavailability. It is rapidly absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and liver. It is metabolized by the liver and excreted in the urine.

実験室実験の利点と制限

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has several advantages as a research tool. It is highly potent and selective, with a low risk of resistance development. It is also relatively easy to synthesize and has good stability. However, its use is limited by its high cost and the need for specialized equipment and expertise.

将来の方向性

There are several potential directions for future research on N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Another area of focus is the identification of new targets for N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, such as bacterial virulence factors or biofilm formation. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in humans.

合成法

The synthesis of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves a multi-step process that starts with the reaction of 3-chloro-4-ethoxy-5-methoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to produce the final product.

科学的研究の応用

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

特性

製品名

N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC名

N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C16H22ClN3O2/c1-3-22-16-14(17)9-13(10-15(16)21-2)11-18-5-4-7-20-8-6-19-12-20/h6,8-10,12,18H,3-5,7,11H2,1-2H3

InChIキー

KXMXVCXZBXXOEN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC

正規SMILES

CCOC1=C(C=C(C=C1Cl)CNCCCN2C=CN=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。